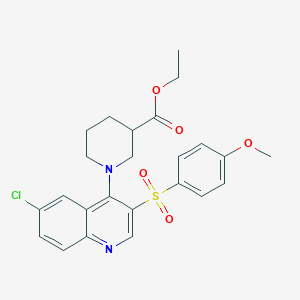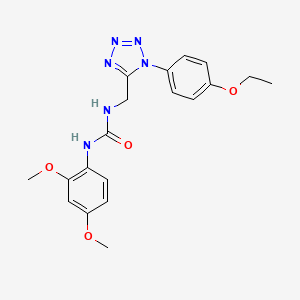
1-(2,4-dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(2,4-dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry. Diaryl ureas have been extensively studied due to their potential biological activities, particularly as anticancer agents. The structure of the compound suggests that it may possess interesting chemical and biological properties, which could be valuable in the development of new therapeutic agents.
Synthesis Analysis
The synthesis of diaryl urea derivatives typically involves the reaction of an aryl isocyanate with an amine. In the context of the provided data, although the specific synthesis of 1-(2,4-dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is not detailed, similar compounds have been synthesized and evaluated for their biological activities. For instance, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed, synthesized, and showed significant antiproliferative effects on various cancer cell lines .
Molecular Structure Analysis
The molecular structure of diaryl ureas is characterized by the presence of two aryl groups attached to a urea moiety. The presence of substituents such as methoxy and ethoxy groups can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its biological activity. The tetrazole ring in the compound is a bioisostere for the carboxyl group and is known for its role in increasing the bioavailability of pharmaceuticals.
Chemical Reactions Analysis
Diaryl ureas can undergo various chemical reactions, depending on the substituents attached to the aryl rings. The reactivity of urea derivatives with different chemical species has been studied, showing that urea can react with acyloins to form imidazolin-2-ones under acidic conditions . These reactions are influenced by the nature of the substituents on the urea and the reacting partners.
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl ureas, such as solubility, melting point, and stability, are crucial for their pharmacokinetic profile. The introduction of methoxy and ethoxy groups can affect these properties by increasing the lipophilicity of the compound. The antiproliferative activity of similar diaryl urea derivatives against various cancer cell lines suggests that these compounds can be effectively absorbed and exert their biological effects within the body .
Wissenschaftliche Forschungsanwendungen
Molecular Synthesis and Characterization
Research into similar compounds has explored the synthesis of complex molecules incorporating the tetrazolyl and urea functionalities. These studies lay the groundwork for developing novel compounds with potential applications in drug discovery and material science. For instance, studies on the reactions of isocyanates with aminotetrazole have led to the synthesis of novel urea derivatives, showcasing the versatility of urea in forming stable, bioactive compounds (Peet, 1987).
Antimicrobial and Anticancer Activity
Several urea derivatives have been synthesized and evaluated for their biological activities, such as antimicrobial and anticancer properties. For example, the synthesis of novel imidazole ureas containing dioxaphospholanes has been reported, with these compounds evaluated for their antimicrobial effectiveness (Rani et al., 2014). Additionally, the development of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has demonstrated significant anticancer activity, highlighting the potential of urea derivatives in therapeutic applications (Feng et al., 2020).
Structural Studies and Material Science Applications
The structural elucidation of compounds containing urea functionalities is crucial for understanding their potential applications in material science. For example, the crystal structure analysis of sulfonylurea herbicides has provided insights into the molecular interactions that contribute to their biological activity (Jeon et al., 2015). Furthermore, the study of low molecular weight salt hydrogelators based on urea derivatives has explored their applications in forming hydrogels with tunable physical properties, which could be useful in various industrial and biomedical applications (Lloyd & Steed, 2011).
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4/c1-4-29-14-7-5-13(6-8-14)25-18(22-23-24-25)12-20-19(26)21-16-10-9-15(27-2)11-17(16)28-3/h5-11H,4,12H2,1-3H3,(H2,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOLDDVDXXCKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

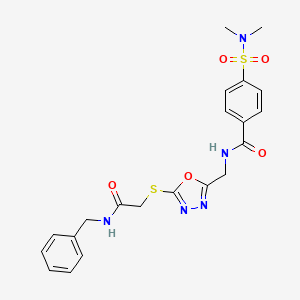
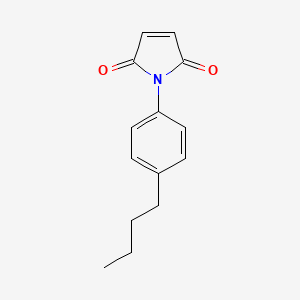
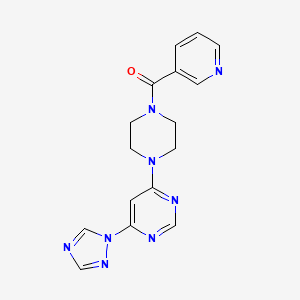
![1-[(3,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2503938.png)
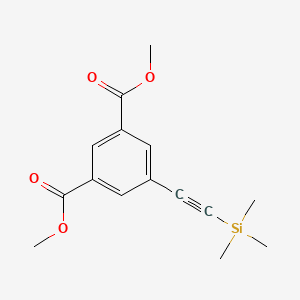
![ethyl 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-oxobutanoate](/img/structure/B2503940.png)
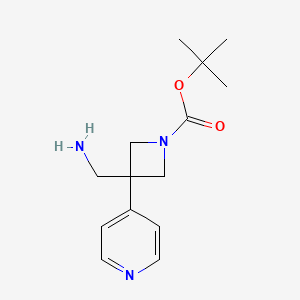
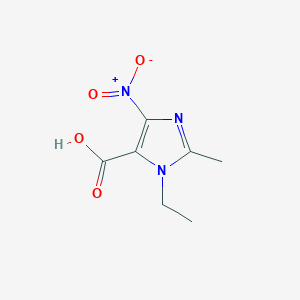
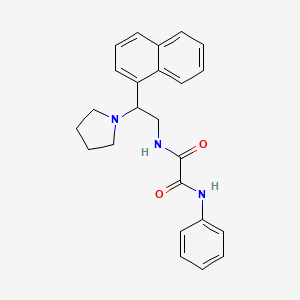
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2503946.png)
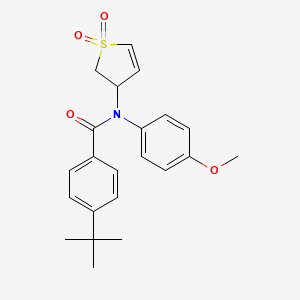
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2503953.png)
![4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2503954.png)
